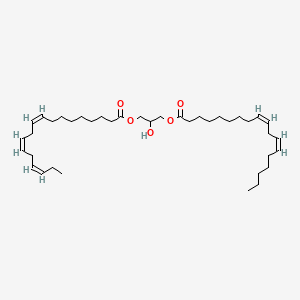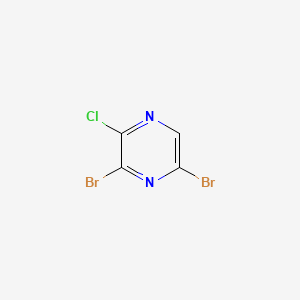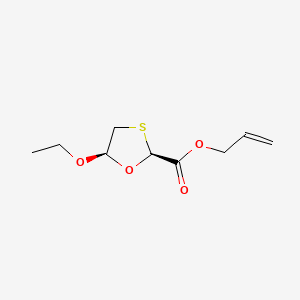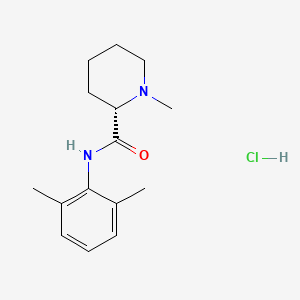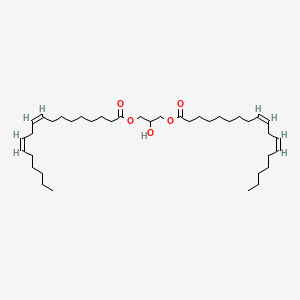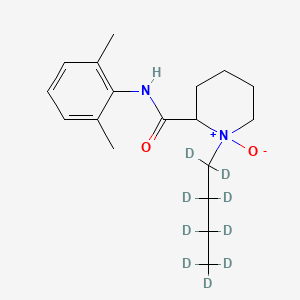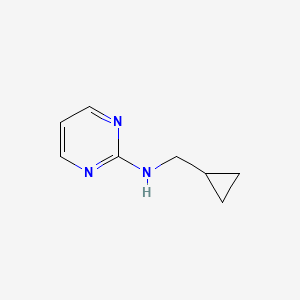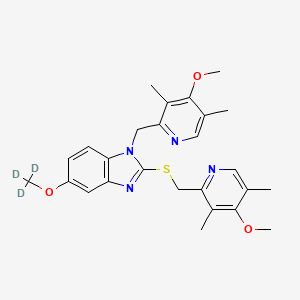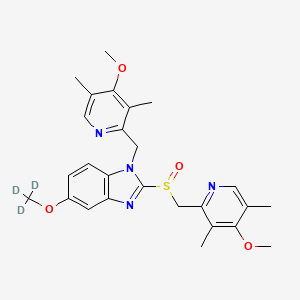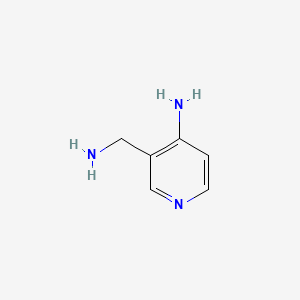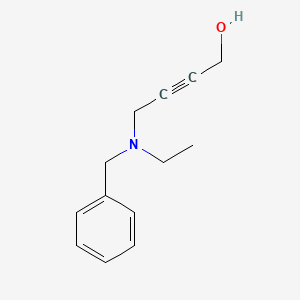
24,25-Dihydroxy Vitamin D3 3-Hemisuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
24,25-Dihydroxy Vitamin D3 3-Hemisuccinate is a derivative of Vitamin D3, specifically modified to include two hydroxyl groups at the 24th and 25th positions and a hemisuccinate group at the 3rd position. This compound is significant in various biochemical and physiological processes, particularly in calcium and phosphate homeostasis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 24,25-Dihydroxy Vitamin D3 3-Hemisuccinate typically involves the hydroxylation of Vitamin D3 at the 24th and 25th positions, followed by the esterification of the 3rd position with hemisuccinate. The hydroxylation can be achieved using specific enzymes such as CYP24A1, which catalyzes the addition of hydroxyl groups. The esterification process involves reacting Vitamin D3 with succinic anhydride in the presence of a base like pyridine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors for enzymatic hydroxylation and large-scale chemical reactors for esterification. The reaction conditions are optimized for maximum yield and purity, often involving temperature control, pH adjustments, and purification steps like chromatography .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl groups back to their original state if they have been oxidized.
Substitution: The hemisuccinate group can be substituted with other functional groups through esterification or transesterification reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine or triethylamine.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Regeneration of the original hydroxyl groups.
Substitution: Formation of new ester derivatives with different functional groups.
Scientific Research Applications
24,25-Dihydroxy Vitamin D3 3-Hemisuccinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in calcium and phosphate metabolism, and its effects on bone health.
Medicine: Investigated for its potential therapeutic effects in conditions like osteoporosis and chronic kidney disease.
Industry: Utilized in the formulation of supplements and fortified foods to enhance calcium absorption.
Mechanism of Action
The compound exerts its effects primarily through the Vitamin D receptor (VDR). Upon binding to VDR, it modulates the expression of genes involved in calcium and phosphate homeostasis. This regulation occurs through the activation of signaling pathways such as the phospholipase C (PLC) and phosphatidylinositol 3-kinase (PI3K) pathways. The compound also influences the synthesis of proteins like osteocalcin and calbindin, which are crucial for bone mineralization .
Comparison with Similar Compounds
1α,25-Dihydroxy Vitamin D3: Another hydroxylated form of Vitamin D3, known for its potent biological activity.
25-Hydroxy Vitamin D3: The primary circulating form of Vitamin D3, which is a precursor to the active forms.
24,25-Dihydroxy Vitamin D3: Similar to 24,25-Dihydroxy Vitamin D3 3-Hemisuccinate but lacks the hemisuccinate group.
Uniqueness: this compound is unique due to the presence of the hemisuccinate group, which enhances its solubility and bioavailability. This modification allows for more efficient delivery and utilization in biological systems compared to its non-hemisuccinate counterparts .
Properties
IUPAC Name |
4-[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H48O6/c1-20-8-12-24(37-29(35)17-16-28(33)34)19-23(20)11-10-22-7-6-18-31(5)25(13-14-26(22)31)21(2)9-15-27(32)30(3,4)36/h10-11,21,24-27,32,36H,1,6-9,12-19H2,2-5H3,(H,33,34)/b22-10+,23-11-/t21-,24+,25-,26+,27-,31-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIJPZIDCXCVMA-VDLAWLPPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OC(=O)CCC(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)(C)O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)OC(=O)CCC(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H48O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
